molecular formula C23H26ClN3O3S B2712188 1-(4-((4-(4-Methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)-2-phenoxyethanone hydrochloride CAS No. 1215614-61-1

1-(4-((4-(4-Methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)-2-phenoxyethanone hydrochloride

Cat. No.: B2712188
CAS No.: 1215614-61-1
M. Wt: 459.99
InChI Key: JVUAMEPCPKZAJK-UHFFFAOYSA-N
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Description

1-(4-((4-(4-Methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)-2-phenoxyethanone hydrochloride is a useful research compound. Its molecular formula is C23H26ClN3O3S and its molecular weight is 459.99. The purity is usually 95%.
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Scientific Research Applications

Antifungal and Antimicrobial Properties

Synthesis and Characterization of Key Intermediates for Antifungal Agents : A study focused on synthesizing key intermediates for antifungal agents like Posaconazole. The synthesized compound, derived from 1-Methoxy-4-amino-benzene, showed potential for industrial-scale production of antifungal medications (Wang Xu-heng, 2013).

Antifungal Compound Solubility and Thermodynamics : Research on a novel antifungal compound revealed its solubility characteristics and potential for lipophilic delivery pathways in biological media, indicating its utility in antifungal applications (T. Volkova, I. Levshin, G. Perlovich, 2020).

Antimicrobial Activities of Thiazole Derivatives : A study demonstrated the synthesis and antimicrobial activities of new 1,2,4-triazole derivatives, showing good to moderate activities against test microorganisms, highlighting the potential for developing new antimicrobial agents (H. Bektaş, N. Karaali, D. Sahin, A. Demirbaş, S. Karaoglu, N. Demirbas, 2010).

Synthesis and Bioactivity

Efficient Synthesis of PPARpan Agonists : A potent PPARpan agonist was efficiently synthesized through a seven-step process, highlighting a methodological advancement in the synthesis of complex molecules for therapeutic applications (Jiasheng Guo, G. A. Erickson, Russ N. Fitzgerald, R. Matsuoka, Stephen W. Rafferty, M. Sharp, B. R. Sickles, J. Wisowaty, 2006).

Synthesis of Piperazin-1-yl-propenone Derivatives : Research on the synthesis of 3-(4-Hydroxy-3-methoxy-phenyl)-1-piperazin-1-yl-propenone hydrochloride provided insights into the production of novel chemical entities for potential therapeutic uses (Wang Xiao-shan, 2011).

Crystal Structure and DFT Calculations

Crystal Structure and DFT Studies : Investigations into the crystal structure, Hirshfeld surface analysis, and DFT calculations of novel piperazine derivatives enhanced understanding of their chemical and physical properties, contributing to drug design and development processes (K. Kumara, K. Harish, Naveen Shivalingegowda, H. C. Tandon, K. Mohana, N. K. Lokanath, 2017).

Anticancer Evaluation

Anticancer Activity of Thiazoles : A series of polyfunctional substituted 1,3-thiazoles were studied for their anticancer activity, showing significant potential against various cancer cell lines. The compounds with a piperazine substituent exhibited notable efficacy, highlighting their promise for anticancer therapy (Kostyantyn Turov, 2020).

Properties

IUPAC Name

1-[4-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]-2-phenoxyethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3S.ClH/c1-28-19-9-7-18(8-10-19)21-17-30-22(24-21)15-25-11-13-26(14-12-25)23(27)16-29-20-5-3-2-4-6-20;/h2-10,17H,11-16H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVUAMEPCPKZAJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)CN3CCN(CC3)C(=O)COC4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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